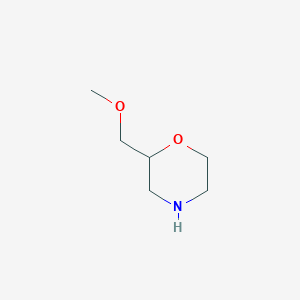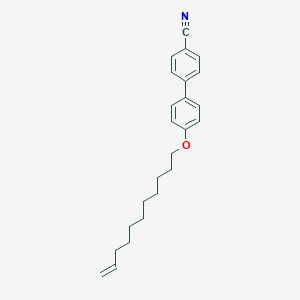
4-(4-氯苯基)-1,3-噻唑
描述
Synthesis Analysis
The synthesis of a similar compound, “2-amino-4-(4-chloro phenyl)-1,3-thiazole”, was reported in a study . The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the amine compound with phenylisothiocyanate in the presence of pyridine produced a derivative .科学研究应用
腐蚀抑制: 研究了4-(4-氯苯基)-1,3-噻唑衍生物的腐蚀抑制性能。使用量子化学参数和分子动力学模拟预测了噻唑衍生物对铁腐蚀的抑制性能 (Kaya et al., 2016)。
抗菌活性: 这些化合物显示出抗菌性能。评估了2-[3-(4-氯苯基)-5-(4-(异丙基)苯基-4,5-二氢-1H-吡唑-1-基]-4-(4-甲氧基苯基)-1,3-噻唑的抗菌活性,并发现具有抗真菌和抗细菌效果 (Viji et al., 2020)。
癌症治疗潜力: 研究了4-(4-氯苯基)-1,3-噻唑衍生物在癌症治疗中的潜在用途。对这些化合物与癌症蛋白的分子对接研究表明在这一领域有潜在应用 (Shanmugapriya et al., 2022)。
抗炎性能: 一些4-(4-氯苯基)-1,3-噻唑衍生物显示出抗炎活性,特别是作为5-脂氧合酶抑制剂,这是与炎症相关疾病中的一种酶 (Suh et al., 2012)。
神经退行性治疗: 研究还探讨了4-(4-氯苯基)噻唑-2-胺作为潜在神经退行性治疗药物的作用,基于双重DNase I和5-LO抑制的抗炎性能,显示出对新型阿尔茨海默病治疗药物的发展有希望 (Šmelcerović等,2019)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin , are known to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that it might interact with its targets (possibly mitochondrial components) and disrupt their normal functioning, leading to changes at the cellular level .
Biochemical Pathways
Compounds like pyraclostrobin, which are structurally similar, are known to affect the mitochondrial respiratory chain . This disruption can lead to downstream effects such as the cessation of fungal growth .
Result of Action
Based on the action of structurally similar compounds, it can be hypothesized that it might lead to the disruption of normal cellular processes, possibly leading to the cessation of growth in certain organisms .
生化分析
Biochemical Properties
4-(4-Chlorophenyl)-1,3-thiazole plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound can act as an inhibitor or modulator of these enzymes, affecting their catalytic activity. Additionally, 4-(4-Chlorophenyl)-1,3-thiazole has been shown to interact with glutathione peroxidase and glutathione reductase, enzymes involved in the detoxification of reactive oxygen species . These interactions suggest that the compound may have antioxidant properties, protecting cells from oxidative stress.
Cellular Effects
The effects of 4-(4-Chlorophenyl)-1,3-thiazole on various cell types and cellular processes are profound. In neuronal cells, the compound has demonstrated neuroprotective effects by reducing oxidative stress and enhancing the levels of reduced glutathione . This indicates its potential in managing neurodegenerative diseases. Furthermore, 4-(4-Chlorophenyl)-1,3-thiazole influences cell signaling pathways, particularly those involving reactive oxygen species and antioxidant defenses. It also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, 4-(4-Chlorophenyl)-1,3-thiazole exerts its effects through several mechanisms. It binds to the active sites of enzymes such as cytochrome P450, inhibiting their activity and altering metabolic pathways . The compound also interacts with transcription factors, influencing gene expression related to oxidative stress and cellular defense mechanisms . Additionally, 4-(4-Chlorophenyl)-1,3-thiazole can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Chlorophenyl)-1,3-thiazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 4-(4-Chlorophenyl)-1,3-thiazole can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing antioxidant defenses . Its efficacy may diminish with prolonged exposure, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of 4-(4-Chlorophenyl)-1,3-thiazole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and protecting against cellular damage . At higher doses, it may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(4-Chlorophenyl)-1,3-thiazole is involved in several metabolic pathways. It undergoes biotransformation through reactions such as hydroxylation, dealkylation, and conjugation . These metabolic processes are primarily mediated by cytochrome P450 enzymes, which convert the compound into various metabolites. The interaction with these enzymes can also influence the metabolism of other co-administered drugs, highlighting the potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, 4-(4-Chlorophenyl)-1,3-thiazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipid solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 4-(4-Chlorophenyl)-1,3-thiazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and signaling molecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of 4-(4-Chlorophenyl)-1,3-thiazole in these organelles allows it to modulate key biochemical pathways and cellular processes.
属性
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPGTSMKZRIWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311782 | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-22-8 | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives based on the provided research?
A1: The research focuses on derivatives of 4-(4-Chlorophenyl)-1,3-thiazole, specifically highlighting the compound 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole []. This derivative has a molecular formula of C15H8Cl2N2O2S []. The crystal structure reveals two molecules per asymmetric unit. Importantly, the research highlights the dihedral angles between the different rings in this structure:
Q2: Does the research indicate any potential applications for 4-(4-Chlorophenyl)-1,3-thiazole derivatives?
A2: Yes, the research suggests that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which are structurally related to 4-(4-Chlorophenyl)-1,3-thiazole, could be promising candidates for anti-inflammatory drugs []. This is because they demonstrate direct inhibition of 5-lipoxygenase (5-LOX) [], a key enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Specifically, the derivative N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showed potent anti-inflammatory activity as a 5-LOX inhibitor []. While this research doesn't directly test 4-(4-Chlorophenyl)-1,3-thiazole itself, it highlights the potential of this core structure for developing new therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)











